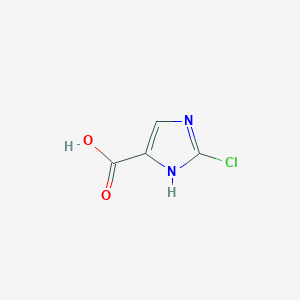

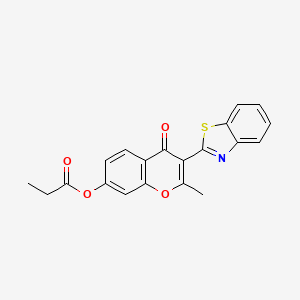

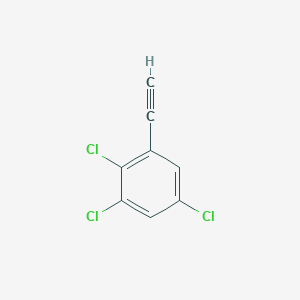

![molecular formula C7H10ClN3O2 B2471454 (2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine CAS No. 56611-92-8](/img/structure/B2471454.png)

(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine (CPMNI) is a nitroalkene derivative of imidazolidine first synthesized in 2006 by the research group of Professor T. Matsumoto at the University of Tokyo. CPMNI has been studied extensively in the field of organic chemistry due to its versatile reactivity and potential applications in the synthesis of biologically active compounds. In recent years, CPMNI has been explored for its potential applications in scientific research, such as the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Insecticide Development

- Liu, Lanford, and Casida (1993) explored the use of 2-nitromethylene- and 2-nitroimino-imidazolidines as inhibitors in the acetylcholine receptor of house fly head membranes. They found a correlation between the potency of these inhibitors and their neurotoxicity effects, indicating potential for insecticide development (Liu, Lanford, & Casida, 1993).

Organic Synthesis and Chemical Reactions

- Tokumitsu (1990) studied the reactions of 2-(nitromethylene)imidazolidine with various olefins and aldehydes, leading to the formation of Michael-type addition products and diazabicyclic derivatives. This demonstrates the compound's utility in organic synthesis (Tokumitsu, 1990).

Structural and Molecular Studies

- Dongmei Li et al. (2010) analyzed the molecular structure of a related compound, 2-(nitromethylene)imidazolidine, highlighting the planarity of the molecule and the influence of the electron-withdrawing NO2 group. Such studies are crucial for understanding the electronic structure of these compounds (Li et al., 2010).

Corrosion Inhibition

- Cruz et al. (2004) explored the electrochemical behavior of imidazolidine derivatives, including 1-(2-ethylamino)-2-methylimidazolidine, to assess their effectiveness as corrosion inhibitors. Their research provides insights into the potential industrial applications of these compounds (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Catalysis and Enantioselective Reactions

- Harmand et al. (2015) discussed the use of imidazolidine-4-one derivatives as recyclable heterogeneous catalysts in the Henry reaction of substituted aldehydes with nitromethane, showcasing their role in asymmetric catalysis (Harmand, Drabina, Pejchal, Husáková, & Sedlák, 2015).

Propiedades

IUPAC Name |

(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2/c8-2-1-4-10-5-3-9-7(10)6-11(12)13/h1-2,6,9H,3-5H2/b2-1+,7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLRANZSRIEOP-NRLOHAHISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=C[N+](=O)[O-])N1)CC=CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(/C(=C/[N+](=O)[O-])/N1)C/C=C/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)

![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)

methanone](/img/structure/B2471387.png)

![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)